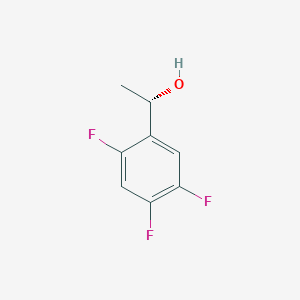

(S)-1-(2,4,5-Trifluorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

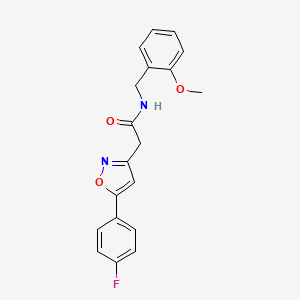

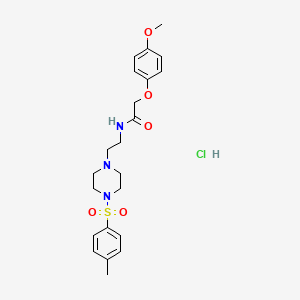

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of a similar compound, ethyl-2-(2,4,5-trifluorophenyl)acetate, involves the reaction of 2,4,5-trifluorophenyl acetic acid in ethanol with a catalytic amount of H2SO4 at 0 °C, followed by reflux for about 4 hours .Molecular Structure Analysis

The molecular structure of “(S)-1-(2,4,5-Trifluorophenyl)ethanol” consists of a trifluorophenyl group attached to an ethanol group . The InChI code for this compound is 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 .Physical And Chemical Properties Analysis

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” has a molecular weight of 176.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 176.04489933 g/mol . The topological polar surface area of the compound is 20.2 Ų .Aplicaciones Científicas De Investigación

Biocatalysis and Retrosynthesis

(S)-1-(2,4,5-Trifluorophenyl)ethanol: has found relevance in biocatalytic retrosynthesis approaches. These strategies involve using enzymes to synthesize complex molecules from simpler precursors. Specifically, this compound serves as a precursor for the blockbuster antidiabetic drug sitagliptin . Researchers have developed six chemo-enzymatic routes to synthesize a fluorinated D-phenylalanine derivative, a key intermediate in sitagliptin production. These routes include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction. The integration of biocatalytic steps not only reduces the environmental footprint but also enables transformations that are challenging with traditional chemical synthesis .

CO2 Reduction Catalysts

In the quest for sustainable energy solutions, researchers have explored catalysts for carbon dioxide (CO2) reduction. While not directly related to (S)-1-(2,4,5-Trifluorophenyl)ethanol, understanding surface strategies for CO2 reduction is crucial. These strategies involve nano-to-atomic modifications of catalyst surfaces to enhance their efficiency in converting CO2 into valuable products. Although this compound isn’t a direct participant, it contributes to the broader context of green chemistry and sustainable processes .

Fluorinated Solvents and Liquid Crystals

Fluorinated compounds often exhibit unique solvent properties. Researchers explore (S)-1-(2,4,5-Trifluorophenyl)ethanol as a potential solvent for specific reactions. Additionally, its structural features make it interesting for liquid crystal applications. By incorporating fluorine-containing moieties, scientists can tailor liquid crystal behavior for display technologies and optical devices.

Safety and Hazards

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of accidental release, the compound should not be released into the environment .

Propiedades

IUPAC Name |

(1S)-1-(2,4,5-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHPWCWRLZXAM-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2,4,5-Trifluorophenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)